molecular formula C20H25K4N3O12+2 B148460 2-Nitrophenyl EGTA CAS No. 238073-40-0

2-Nitrophenyl EGTA

Cat. No. B148460
M. Wt: 655.8 g/mol
InChI Key: UFZDGCQSBBSEHV-UHFFFAOYSA-L
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Description

2-Nitrophenyl EGTA (NP-EGTA) is a photolabile chelator that selectively binds Ca2+ with high affinity . It is an ortho-nitrophenyl derivative of EGTA . Upon exposure to UV radiation (approximately 350 nm), the chelator is cleaved, yielding iminodiacetic acid photoproducts with low Ca affinity .


Synthesis Analysis

The compound is synthesized in 10 steps and with 24% overall yield . The photosensitive chelator, nitrophenyl-EGTA, has a Kd value for Ca2+ of 80 nM and for Mg2+ of 9 mM .


Molecular Structure Analysis

The compound is an ortho-nitrophenyl derivative of EGTA . Upon exposure to UV radiation (approximately 350 nm), the chelator is cleaved, yielding iminodiacetic acid photoproducts with low Ca affinity .


Chemical Reactions Analysis

Upon exposure to UV radiation (approximately 350 nm), the chelator is cleaved, yielding iminodiacetic acid photoproducts with low Ca affinity . The quantum yield of photolysis of nitrophenyl-EGTA in the presence of Ca2+ is 0.23 and in the absence of Ca2+ is 0.20 .


Physical And Chemical Properties Analysis

The photosensitive chelator, nitrophenyl-EGTA, has a Kd value for Ca2+ of 80 nM and for Mg2+ of 9 mM . Upon exposure to UV radiation (approximately 350 nm), the chelator is cleaved, yielding iminodiacetic acid photoproducts with low Ca affinity .

Scientific Research Applications

  • Kinetic Properties in Biological Research : 2-Nitrophenyl EGTA (NP-EGTA) is significant in biological research, particularly for its use in studies involving calcium (Ca2+) dynamics. Faas et al. (2005) explored the kinetic properties of NP-EGTA, highlighting its utility in experiments requiring rapid Ca2+ uncaging, especially in the presence of magnesium (Mg2+). The research also emphasized NP-EGTA's selective binding to Ca2+ over Mg2+, making it a valuable tool for studying Ca2+-dependent physiological processes (Faas, Karacs, Vergara, & Módy, 2005).

  • Laser Photolysis and Calcium Release : Ellis‐Davies et al. (1996) demonstrated the use of NP-EGTA in laser photolysis to study transient calcium release. This study provided insights into the kinetics of NP-EGTA photolysis and its implications for calcium signaling in biological systems (Ellis‐Davies, Kaplan, & Barsotti, 1996).

  • Selective Calcium Binding and Release : Another significant study by Ellis‐Davies and Kaplan (1994) focused on the synthesis and properties of NP-EGTA, highlighting its high affinity for Ca2+ and its rapid release upon photolysis. This characteristic makes NP-EGTA a powerful tool for investigating Ca2+-dependent biological processes under normal intracellular Ca2+ and Mg2+ concentrations (Ellis‐Davies & Kaplan, 1994).

  • Comparative Effectiveness in Cell Studies : A study by Parsons et al. (1996) compared NP-EGTA with another chelator, DM-nitrophen, for their effectiveness in modulating cytosolic calcium to trigger exocytosis in pituitary melanotrophs. This research underscored the specific advantages of using NP-EGTA in certain cellular contexts (Parsons, Ellis‐Davies, & Almers, 1996).

  • Study of Calcium-Dependent Exocytosis : A similar study involving calcium-dependent exocytosis in pituitary melanotrophs highlighted the utility of NP-EGTA. The research provided insights into the calcium dynamics during the exocytosis process, emphasizing the role of NP-EGTA in such studies (Ellis‐Davies, 2006).

  • Photolabile Chelators in Biological Studies : Fluck (1995) utilized NP-EGTA in photolabile calcium chelator studies on medaka fish eggs, demonstrating how NP-EGTA can be used to manipulate intracellular calcium levels in specific biological contexts (Fluck, 1995).

Future Directions

The use of 2-Nitrophenyl EGTA provides a tool for the investigation of the mechanism of Ca2±dependent physiological processes . It can be used in experiments to understand the role of Ca2+ in various biological processes .

properties

IUPAC Name

tetrapotassium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]-2-(2-nitrophenyl)ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O12.4K/c24-17(25)9-21(10-18(26)27)5-6-34-7-8-35-13-16(22(11-19(28)29)12-20(30)31)14-3-1-2-4-15(14)23(32)33;;;;/h1-4,16H,5-13H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31);;;;/q;4*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZDGCQSBBSEHV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(COCCOCCN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-])[N+](=O)[O-].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25K4N3O12+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrophenyl EGTA

CAS RN

238073-40-0
Record name 2-Nitrophenyl-EGTA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238073400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
L Eliasson, P Proks, C Ammälä… - The Journal of …, 1996 - Wiley Online Library
1. To investigate the mechanisms regulating the reuptake of secretory granule membranes following regulated exocytosis, we have monitored changes in cell capacitance in single …
Number of citations: 101 physoc.onlinelibrary.wiley.com
B Zimmermann, AV Somlyo, GCR Ellis-Davies… - Journal of Biological …, 1995 - ASBMB
The pre-myosin light chain (MLC 20 ) phosphorylation components of the lag phase (t d ) of contractile activation were determined in permeabilized smooth muscles activated by …
Number of citations: 65 www.jbc.org
E Renström, L Eliasson, K Bokvist… - The Journal of …, 1996 - Wiley Online Library
1. The mechanisms by which cooling inhibits insulin secretion were investigated by capacitance measurements of exocytosis in single mouse pancreatic B‐cells maintained in short‐…
Number of citations: 117 physoc.onlinelibrary.wiley.com
L Eliasson, E Renström, WG Ding… - The Journal of …, 1997 - Wiley Online Library
… Elevation of [Ca 2+ ] i to exocytotic levels by photorelease from Ca 2+ -nitrophenyl EGTA preloaded into the cell evoked a biphasic stimulation in the presence of Mg-ATP. The response …
Number of citations: 262 physoc.onlinelibrary.wiley.com
J Niedel, J Davis, P Cuatrecasas - Journal of Biological Chemistry, 1980 - Elsevier
The formyl peptide chemotactic receptor present on human neutrophil membranes has been covalently affinity-labeled using three different techniques. N-Formyl-Nle-Leu-Phe-Nle-125I-…
Number of citations: 114 www.sciencedirect.com
N Takahashi, T Kadowaki, Y Yazaki… - Proceedings of the …, 1999 - National Acad Sciences
… For the induction of Ca 2+ jumps in response to ultraviolet irradiation, either 10 mM 2-nitrophenyl–EGTA [O, O′-bis(2-aminoethyl) ethyleneglycol-N,N,N′,N′-tetraacetic acid] (…
Number of citations: 177 www.pnas.org
GCR Ellis-Davies - Nature methods, 2007 - nature.com
Caged compounds are light-sensitive probes that functionally encapsulate biomolecules in an inactive form. Irradiation liberates the trapped molecule, permitting targeted perturbation …
Number of citations: 056 www.nature.com
H Zhu, B Hille, T Xu - … of the National Academy of Sciences, 2002 - National Acad Sciences
Activation of protein kinase C (PKC) increases vesicular secretion in many cell types. We determined the calcium dependence of secretion and the size of the readily releasable pool of …
Number of citations: 68 www.pnas.org
X Guo, MA Laflamme, PL Becker - Circulation research, 1996 - Am Heart Assoc
Cyclic ADP-ribose (cADPR), an intracellular second messenger known to mobilize Ca 2+ in sea urchin eggs, has been implicated in modulating Ca 2+ release in a variety of …
Number of citations: 61 www.ahajournals.org
GC Churchill, A Galione - Journal of Biological Chemistry, 2000 - ASBMB
… Caged NAADP and caged Ca 2+ (2-nitrophenyl EGTA, Molecular Probes) were photolyzed with ultraviolet light (351- and 364-nm lines) from an argon ion laser (Enterprise Model 651, …
Number of citations: 105 www.jbc.org

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